L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl-
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Overview
Description
L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- is a peptide composed of the amino acids L-phenylalanine, L-alanine, L-arginine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-arginine and L-proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine or proline residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Amino acid substitution can be achieved using various coupling reagents like carbodiimides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while reduction can result in the formation of reduced peptide derivatives.
Scientific Research Applications
L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-phenylalanine: A dipeptide composed of L-alanine and L-phenylalanine.
L-Arginyl-L-proline: A dipeptide composed of L-arginine and L-proline.
L-Phenylalanine, L-alanyl-L-prolyl-L-arginyl-: A similar peptide with a different sequence of amino acids.
Uniqueness
L-Phenylalanine, L-alanyl-L-arginyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic (L-phenylalanine), small (L-alanine), basic (L-arginine), and cyclic (L-proline) residues contributes to its unique behavior in chemical and biological systems.
Properties
CAS No. |
443303-13-7 |
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Molecular Formula |
C23H35N7O5 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H35N7O5/c1-14(24)19(31)28-16(9-5-11-27-23(25)26)21(33)30-12-6-10-18(30)20(32)29-17(22(34)35)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,24H2,1H3,(H,28,31)(H,29,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1 |
InChI Key |
OUGCOKSNBAYMOF-DKIMLUQUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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